3'-(4-methoxyphenyl)-1-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione
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Overview
Description
3’-(4-methoxyphenyl)-1-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique spiro structure, which involves a fusion of an indole ring with a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(4-methoxyphenyl)-1-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Spirocyclization: The indole derivative undergoes spirocyclization with a thiazolidine precursor in the presence of a suitable catalyst.
Functional Group Introduction: The methoxyphenyl, nitro, and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions.
Piperazine Derivatization: The final step involves the reaction of the intermediate with piperazine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3’-(4-methoxyphenyl)-1-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
3’-(4-methoxyphenyl)-1-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’-(4-methoxyphenyl)-1-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- **3’-(4-methoxyphenyl)-1-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione
- **3’-(4-methoxyphenyl)-1-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione
Uniqueness
The uniqueness of 3’-(4-methoxyphenyl)-1-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione lies in its spiro structure and the presence of multiple functional groups, which contribute to its diverse reactivity and potential applications. The combination of these features makes it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C29H26F3N5O5S |
---|---|
Molecular Weight |
613.6 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1'-[[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
InChI |
InChI=1S/C29H26F3N5O5S/c1-42-21-9-7-20(8-10-21)36-26(38)17-43-28(36)22-4-2-3-5-23(22)35(27(28)39)18-33-12-14-34(15-13-33)24-11-6-19(29(30,31)32)16-25(24)37(40)41/h2-11,16H,12-15,17-18H2,1H3 |
InChI Key |
QWEFICCEHGTLLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CN5CCN(CC5)C6=C(C=C(C=C6)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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